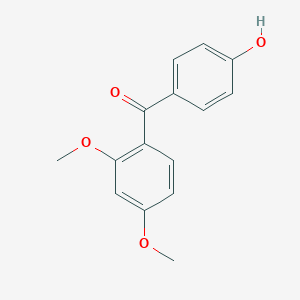

2,4-Dimethoxy-4'-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHRETCJMLQPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047886 | |

| Record name | 4′-Hydroxy-2,4-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41351-30-8 | |

| Record name | 4′-Hydroxy-2,4-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-4'-hydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone

CAS Registry Number: 41351-30-8

This technical guide provides a comprehensive overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a significant chemical compound utilized across various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone, is a white to off-white powder.[1][2] It is recognized for its utility in several chemical and industrial processes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 41351-30-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][3] |

| Molecular Weight | 258.27 g/mol | [3] |

| Melting Point | 136-144 °C | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [1] |

| PubChem CID | 688628 | [1][3] |

| Synonyms | (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone, Rink acid reagent | [1] |

Synthesis

The synthesis of this compound can be achieved through a Friedel–Crafts acylation reaction.[2]

Experimental Protocol: Friedel–Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

Resorcinol dimethyl ether

-

p-hydroxybenzoic acid

-

Zinc chloride (ZnCl₂)

-

Phosphorous oxychloride (POCl₃)

-

Nitrobenzene (optional, as solvent)

Procedure:

-

Combine resorcinol dimethyl ether with p-hydroxybenzoic acid in the presence of zinc chloride and phosphorous oxychloride.[2]

-

Heat the reaction mixture to 60–65°C and maintain this temperature for 1.5 hours.[2]

-

Alternatively, the reaction can be carried out in nitrobenzene at 60°C for 2–3 hours.[2]

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification of the crude product is performed, typically through recrystallization, to yield this compound.

This method has been reported to yield the product in approximately 71% efficiency.[2]

Caption: General workflow for the synthesis of this compound.

Applications

This compound is a versatile chemical with applications in cosmetics, pharmaceuticals, and materials science.[1]

-

UV Absorption: A primary application is its use as a UV absorber.[1] It is effective in absorbing ultraviolet light, making it a valuable component in sunscreens and UV-protective coatings to protect skin and materials from UV radiation.[1]

-

Cosmetic Formulations: In the cosmetics industry, it is used to stabilize formulations and enhance the efficacy of other active ingredients in products like lotions and creams.[1]

-

Materials Science: It is employed in the production of polymers and coatings that require UV stability, enhancing the durability and longevity of products exposed to sunlight.[1]

-

Research and Development: In a laboratory setting, it is used for studying photochemical reactions, which aids in understanding light-induced processes.[1] It is also used in solid-phase peptide synthesis.[2]

Biological Activity and Evaluation

While specific signaling pathways for this compound are not extensively detailed in the provided search results, related benzophenone derivatives have shown promising biological activities, such as anti-inflammatory and antioxidant effects. The general workflow for evaluating such compounds is outlined below.

Caption: General workflow for synthesis and biological evaluation of benzophenone derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

It is recommended to handle this chemical with appropriate personal protective equipment and in a well-ventilated area. Store at 0-8°C.[1]

References

A Comprehensive Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone

This technical guide provides an in-depth overview of 2,4-Dimethoxy-4'-hydroxybenzophenone, a benzophenone derivative of interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, IUPAC name, physicochemical properties, experimental protocols for its synthesis and analysis, and explores a potential biological signaling pathway.

Chemical Structure and IUPAC Name

IUPAC Name: (2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone[1][2]

Synonyms: DMHB, Rink Acid Reagent, 4-Benzoyl-1,3-dimethoxybenzene-4'-ol

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C15H14O4 | [1][2] |

| Molecular Weight | 258.27 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | 138-142 °C | [3] |

| Boiling Point (Predicted) | 467.9 ± 45.0 °C | [3] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.73 ± 0.15 | [3] |

| Solubility | Soluble in Methanol | [3] |

| CAS Number | 41351-30-8 | [1][2] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol dimethyl ether with p-hydroxybenzoic acid.

Materials:

-

Resorcinol dimethyl ether (1,3-dimethoxybenzene)

-

p-Hydroxybenzoic acid

-

Zinc chloride (ZnCl₂)

-

Phosphorous oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Nitrobenzene (solvent, optional)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol dimethyl ether and p-hydroxybenzoic acid.

-

Catalyst Addition: Carefully add the Lewis acid catalyst. Options include:

-

A mixture of zinc chloride and phosphorous oxychloride.

-

Polyphosphoric acid.

-

-

Reaction Conditions:

-

If using zinc chloride and phosphorous oxychloride, the reaction can be carried out at 60-65 °C for 1.5-3 hours. The use of nitrobenzene as a solvent at 60 °C for 2-3 hours is an alternative.

-

If using polyphosphoric acid, the mixture is typically heated to a similar temperature range with stirring.

-

-

Work-up:

-

After the reaction is complete (monitored by Thin Layer Chromatography, TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture over crushed ice and water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase HPLC. The following is a general protocol that can be optimized.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical starting point could be a 3:1 volume ratio of methanol to water.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C)

-

UV Detection Wavelength: Determined by scanning the UV spectrum of the compound; a wavelength around 290 nm is a reasonable starting point based on related structures.

-

-

Analysis: Inject the standards and the sample. Identify the peak corresponding to this compound by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Potential Biological Activity and Signaling Pathway

While specific biological activities of this compound are not extensively documented in the provided search results, a closely related compound, 2,4'-Dihydroxybenzophenone (DHP), has been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway.[4] This pathway is a key player in the innate immune response to bacterial lipopolysaccharide (LPS). Given the structural similarity, it is plausible that this compound could exhibit similar biological effects.

The following diagram illustrates the simplified TLR4/MD2 signaling pathway and the inhibitory action of DHP, which serves as a model for the potential mechanism of action for related benzophenone derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O4 | CID 688628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone, also known as 2,4-Dimethoxy-4'-hydroxybenzophenone, is a benzophenone derivative with potential applications in various scientific fields. Its chemical structure, featuring methoxy and hydroxyl functional groups on the phenyl rings, suggests a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthesis method, potential biological activities with relevant experimental protocols, and a proposed experimental workflow for its investigation.

Chemical and Physical Properties

(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone is a white to off-white powder. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | |

| Molecular Weight | 258.27 g/mol | |

| CAS Number | 41351-30-8 | |

| Melting Point | 136-144 °C | |

| Appearance | White to off-white powder | |

| Synonyms | This compound, Rink acid reagent |

Synthesis

Proposed Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Acetoxybenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an excess of acetyl chloride.

-

Gently reflux the mixture for 2-3 hours.

-

After cooling, carefully remove the excess acetyl chloride under reduced pressure.

-

The resulting 4-acetoxybenzoic acid is then treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to yield 4-acetoxybenzoyl chloride.

-

The product can be purified by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-acetoxybenzoyl chloride in the same solvent to the cooled suspension with vigorous stirring.

-

To this mixture, add 1,3-dimethoxybenzene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture cautiously onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude acylated intermediate.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the crude intermediate from Step 2 in a mixture of methanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 1-2 hours or until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

The crude (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Experimental Protocols

While no specific biological studies on (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone have been found, based on the activities of structurally similar benzophenone derivatives, this compound is a candidate for investigation as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production can be quantified by measuring the amount of nitrite (a stable product of NO) in the cell culture medium using the Griess reagent.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone in methanol.

-

Reaction:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Potential Signaling Pathway Involvement

Based on studies of other flavonoids and benzophenone derivatives, (2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone could potentially modulate inflammatory signaling pathways. For instance, some flavonoids have been shown to inhibit the Lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as the downstream transcription factor, Nuclear Factor-kappa B (NF-κB). Inhibition of these pathways leads to a reduction in the expression of pro-inflammatory genes.

Conclusion

(2,4-Dimethoxyphenyl)-(4-hydroxyphenyl)methanone presents an interesting scaffold for further investigation, particularly in the areas of anti-inflammatory and antioxidant research. The provided hypothetical synthesis and experimental protocols offer a starting point for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its precise biological mechanisms and to obtain detailed spectroscopic characterization.

A Technical Guide to the Solubility of 2,4-Dimethoxy-4'-hydroxybenzophenone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethoxy-4'-hydroxybenzophenone. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | (2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methanone | [1] |

| CAS Number | 41351-30-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2][3][5][6] |

| Molecular Weight | 258.27 g/mol | [1][5] |

| Appearance | White to off-white powder | [2][3][6] |

| Melting Point | 138-142 °C | [2][6] |

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common laboratory solvents is not widely published, qualitative assessments and information from suppliers indicate its general solubility profile. The following table summarizes the available information.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[2][6] |

| Other Organic Solvents | Generally soluble in many organic solvents[2] |

It is important to note that for related benzophenone derivatives, solubility is observed in a variety of organic solvents. For instance, 2,4-dihydroxybenzophenone is soluble in ethanol, ether, glacial acetic acid, methanol, isopropanol, acetone, and ethyl acetate, but insoluble in water. Benzophenone itself is practically insoluble in water but soluble in alcohol, acetone, ether, acetic acid, chloroform, and benzene.[7][8] This suggests that this compound is likely to exhibit good solubility in polar organic solvents.

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following established experimental methodologies can be employed.

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically suitable for benzophenone derivatives.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of the compound. Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

4. Quantification by UV-Vis Spectrophotometry:

-

Wavelength Scan: Perform a wavelength scan of a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent and measure their absorbance at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted, filtered saturated solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. This compound | C15H14O4 | CID 688628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound | 41351-30-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxy-4'-hydroxybenzophenone

This technical guide provides a detailed overview of the melting point of 2,4-Dimethoxy-4'-hydroxybenzophenone, a versatile chemical compound utilized in cosmetics, pharmaceuticals, and materials science for its UV-absorbing properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its physical characteristics and the methodologies for their determination.

Physical Properties Data

The accurate determination of melting and boiling points is crucial for the characterization and application of chemical compounds. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Melting Point | 136-144 °C | Chem-Impex[1] |

| Boiling Point | Data not available |

Experimental Protocols

While specific experimental details for the determination of the melting point of this compound are not extensively published, a general methodology based on standard laboratory practices for benzophenone and its derivatives can be outlined.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a specific temperature, while impurities will typically cause the melting to occur over a range of temperatures.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle or spatula for sample pulverization

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of the this compound sample is placed on a watch glass and finely powdered using a spatula or mortar and pestle. This ensures even heat distribution within the sample.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is typically sufficient.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate of 1-2 °C per minute as the melting point is neared.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[2]

The intermolecular forces of a substance, determined by its molecular structure, influence its melting point. Factors such as polarity and molecular size play a significant role.[3]

Visualized Workflow: Synthesis of Substituted Benzophenones

The following diagram illustrates a generalized synthetic pathway for producing substituted benzophenones, which is relevant to the formation of compounds like this compound. This particular workflow is adapted from the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[4][5]

Caption: Generalized workflow for the synthesis of a substituted benzophenone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. employees.oneonta.edu [employees.oneonta.edu]

- 3. homework.study.com [homework.study.com]

- 4. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]

The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a class of aromatic ketones that hold a pivotal role in a vast array of scientific disciplines, from fundamental photochemical research to the development of phototherapies and the assessment of drug-induced photosensitivity. Their unique ability to absorb ultraviolet (UV) radiation and transition into highly reactive excited states makes them both valuable tools and potential liabilities. This technical guide provides a comprehensive exploration of the core photochemical principles governing substituted benzophenones, detailing their excited-state dynamics, characteristic reactions, and the profound influence of molecular structure on their behavior. This document is intended to serve as a detailed resource, offering both theoretical insights and practical methodologies for professionals

Technical Whitepaper: Biological Activity of Benzophenone Derivatives

Executive Summary

This technical guide addresses the biological activity of 2,4-Dimethoxy-4'-hydroxybenzophenone. An extensive search of scientific literature and databases reveals a significant gap in the publicly available information regarding the specific biological activities of this compound. While its chemical properties and use as a UV absorber are documented, there is a notable absence of in-depth studies on its antioxidant, anti-inflammatory, anticancer, or antimicrobial effects. Consequently, quantitative data, detailed experimental protocols, and defined signaling pathways for this compound are not available at this time.

However, to provide valuable insights for researchers in this area, this report presents a comprehensive analysis of a closely related and well-studied analogue, 2,4-Dihydroxybenzophenone (DHP) , also known as Benzophenone-1. DHP has demonstrated significant anti-inflammatory properties, and its mechanism of action has been partially elucidated. This guide will focus on the biological activities of DHP, presenting available quantitative data, detailed experimental protocols, and visualizations of the known signaling pathways, adhering to the specified formatting requirements. This information on DHP can serve as a foundational reference for potential future investigations into the biological profile of this compound and other related benzophenone derivatives.

Introduction to Benzophenones

Benzophenones are a class of organic compounds characterized by a diaryl ketone scaffold. They are widely utilized in various industrial applications, including as UV stabilizers in plastics and cosmetics.[1] Beyond their industrial utility, numerous benzophenone derivatives have been investigated for their diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[2][3] The biological properties of these compounds are often attributed to their specific substitution patterns on the phenyl rings.

Biological Activity of 2,4-Dihydroxybenzophenone (DHP)

2,4-Dihydroxybenzophenone (DHP) is a benzophenone derivative that has been the subject of research into its potential therapeutic effects, particularly its anti-inflammatory properties.

Anti-inflammatory Activity

DHP has been shown to exhibit significant anti-inflammatory effects in both in vitro and in vivo models. Studies have demonstrated its ability to mitigate inflammatory responses induced by lipopolysaccharide (LPS).[1]

Key Findings:

-

DHP reduces mortality and morphological abnormalities in LPS-microinjected zebrafish larvae.[1]

-

It mitigates the recruitment of macrophages and neutrophils to inflammatory sites in zebrafish.[1]

-

DHP significantly reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in LPS-stimulated RAW 264.7 macrophages.[1]

Mechanism of Action: Inhibition of the TLR4/MD2 Signaling Pathway

The anti-inflammatory effects of DHP are attributed to its interaction with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its binding to the TLR4/MD2 complex. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.

DHP has been shown to interfere with this process by:

-

Blocking LPS Binding: Molecular docking studies suggest that DHP occupies the hydrophobic pocket of MD2, thereby blocking the binding of LPS to the TLR4/MD2 complex.[1]

-

Inhibiting Downstream Signaling: By preventing LPS binding, DHP inhibits the subsequent downstream signaling events, including the expression of MyD88 and the phosphorylation of IRAK4. This ultimately leads to the inhibition of NF-κB activation and the reduced expression of pro-inflammatory mediators.[1]

Quantitative Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of 2,4-Dihydroxybenzophenone (DHP).

| Assay | Cell Line/Model | Endpoint | Concentration of DHP | Result | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | 6.25 µM | Significant Reduction | [1] |

| 12.5 µM | Significant Reduction | [1] | |||

| 25 µM | Significant Reduction | [1] | |||

| Cytokine Production (TNF-α) | RAW 264.7 Macrophages | Inhibition of LPS-induced TNF-α release | 6.25 µM | Significant Reduction | [1] |

| 12.5 µM | Significant Reduction | [1] | |||

| 25 µM | Significant Reduction | [1] | |||

| Cytokine Production (IL-12) | RAW 264.7 Macrophages | Inhibition of LPS-induced IL-12 release | 6.25 µM | Significant Reduction | [1] |

| 12.5 µM | Significant Reduction | [1] | |||

| 25 µM | Significant Reduction | [1] | |||

| Zebrafish Survival | LPS-microinjected zebrafish larvae | Increased survival rate | 6.25 µM | Significant Improvement | [1] |

| 12.5 µM | Significant Improvement | [1] | |||

| 25 µM | Significant Improvement | [1] |

Experimental Protocols

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 macrophages.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% Fetal Bovine Serum (FBS) and an antibiotic mixture.[1]

-

Culture Conditions: 37°C in a humidified incubator with 5% CO2.[1]

-

Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by flow cytometry.[1]

Nitric Oxide (NO) Production Assay

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of DHP for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.

-

Cytokine Production Assay (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-12) in the cell culture supernatant.

-

Protocol:

-

Follow the protocol for the NO production assay to stimulate the cells.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway (e.g., iNOS, COX-2, p-NF-κB).

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to visualize the described signaling pathway and a general experimental workflow.

Caption: DHP inhibits the LPS-induced inflammatory signaling pathway.

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While there is a significant lack of data on the biological activity of this compound, the detailed investigation of its structural analogue, 2,4-Dihydroxybenzophenone (DHP), provides a valuable starting point for future research. The pronounced anti-inflammatory effects of DHP, mediated through the inhibition of the TLR4/MD2 signaling pathway, highlight the therapeutic potential of this class of compounds.

Future research should focus on:

-

Direct Biological Evaluation of this compound: Conducting comprehensive in vitro and in vivo studies to determine the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of the target compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related benzophenone derivatives to understand how different substitution patterns influence their biological activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and other active derivatives.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound and the broader class of benzophenone derivatives can be achieved, potentially leading to the development of novel therapeutic agents.

References

- 1. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Rink Acid Reagent: A Technical Guide to 2,4-Dimethoxy-4'-hydroxybenzophenone in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is paramount to the success of synthesizing a target peptide amide. The Rink acid linker, derived from 2,4-dimethoxy-4'-hydroxybenzophenone, has established itself as a cornerstone of Fmoc-based SPPS. Its acid-labile nature allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, yielding a C-terminal amide, a common feature in many biologically active peptides.[1][2] This technical guide provides an in-depth overview of the synthesis, mechanism, and application of the Rink acid linker, complete with experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical Properties and Synthesis

The journey from the core molecule, this compound, to a functional Rink amide resin involves a multi-step synthesis. A key process is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 4-hydroxybenzoic acid to form the benzophenone core.[3] This is followed by a series of reactions to introduce the necessary functional groups for attachment to the solid support and subsequent peptide assembly. A patent describes a method for preparing the Rink amide resin starting from p-hydroxybenzoic acid and 1,3-dimethoxybenzene, achieving a yield of 90% for the initial benzophenone formation.[3]

Table 1: Physicochemical Properties of the Rink Amide Linker Precursor

| Property | Value | Reference |

| Synonyms | 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid, Rink Amide Linker | [4][5][6][7] |

| CAS Number | 145069-56-3 | [5][7] |

| Molecular Formula | C₃₂H₂₉NO₇ | [5] |

| Molecular Weight | 539.58 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Melting Point | ~180 °C (decomposes) | [6] |

| Solubility | Soluble in DMSO; Insoluble in Ethanol and Water | [4] |

| Storage | 2-8°C | [6] |

A generalized synthetic pathway from the initial benzophenone to the functionalized resin is depicted below.

Mechanism of Action in Solid-Phase Peptide Synthesis

The Rink amide linker is designed to be stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) during peptide chain elongation, yet susceptible to cleavage by acids like trifluoroacetic acid (TFA) at the end of the synthesis. The cleavage mechanism involves the protonation of the linker, leading to the formation of a stable carbocation and the release of the peptide with a C-terminal amide.

Experimental Protocols

Attachment of the First Amino Acid to Rink Amide Resin

A critical step in SPPS is the efficient loading of the first Fmoc-protected amino acid onto the resin. The following is a general protocol.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the Rink Amide resin in DMF for at least 1 hour.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, continue the coupling.

-

Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

-

The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection. A loading of 0.4 mmol/g was achieved for the Fmoc Rink-Amide linker onto an amino-Li-resin.[8]

Table 2: Representative Loading Efficiencies on Amide Resins

| Resin Type | First Amino Acid | Coupling Conditions | Loading Yield | Reference |

| PAL-PEG-PS | Fmoc-Leu-OH | Standard | >90% | [9] |

| Rink Amide | Fmoc-Leu-NH-Et | PyClock | 48% | [9] |

| Amino-Li-Resin | Fmoc Rink-Amide linker | COMU/DIEA | 0.4 mmol/g | [8] |

Cleavage of the Peptide from the Rink Amide Resin

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptidyl-Rink Amide Resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,3-dimethoxybenzene)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Wash the dried peptidyl resin with DCM to remove any residual DMF.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing sensitive residues prone to alkylation, the addition of 1,3-dimethoxybenzene is recommended to prevent the formation of C-terminal N-alkylated peptide amides.[10]

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

-

Dry the crude peptide under vacuum.

Table 3: Common Cleavage Cocktails for Rink Amide Resin

| Cleavage Cocktail Composition | Target Peptide Characteristics | Reference |

| TFA / TIS / H₂O (95:2.5:2.5) | General purpose for most peptides | [11][12] |

| TFA / 1,3-dimethoxybenzene / DCM (various ratios) | Peptides susceptible to C-terminal alkylation | [10] |

| TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides with sensitive residues | [13] |

Quantitative Data and Performance

The efficiency of peptide synthesis using the Rink amide linker is influenced by several factors, including the resin matrix, the peptide sequence, and the coupling and cleavage conditions. A comparative study on the synthesis of the acyl carrier protein (ACP 65–74) sequence on various Rink amide resins showed that PEG-containing resins provided significantly higher crude purity (75–90%) compared to conventional polystyrene-divinylbenzene supports (52%).[14] In another study, the synthesis of Ile²,Ile³-Leu-Enkephalin on a Rink-Amide-Li-resin resulted in a peptide yield of 81%.[8]

Troubleshooting and Side Reactions

A known side reaction during the TFA-mediated cleavage from Rink amide resin is the alkylation of the C-terminal amide.[10] This occurs due to the decomposition of the linker, generating reactive species. The inclusion of scavengers, particularly 1,3-dimethoxybenzene, in the cleavage cocktail has been shown to almost quantitatively prevent this side reaction.[10] Additionally, the phenyl benzyl ether bond linking the handle to the resin can be acid-sensitive, potentially leading to colored by-products, especially with sluggish cleavage reactions.[11][12] The use of silane scavengers can mitigate this issue.[12]

Conclusion

The Rink acid reagent, this compound, is a foundational component for the synthesis of Rink amide resins, which are indispensable tools in modern solid-phase peptide synthesis. The ability to produce C-terminal peptide amides under mild acidic conditions makes this linker highly valuable for the development of peptide-based therapeutics and research tools. By understanding the underlying chemistry, optimizing experimental protocols, and being aware of potential side reactions, researchers can effectively leverage the Rink amide linker to achieve high yields and purity in their synthesized peptides. This guide provides the necessary technical information to support scientists and drug development professionals in this endeavor.

References

- 1. biosynth.com [biosynth.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. CN104292394B - Preparation method of Rink amide resin - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fog.ccsf.edu [fog.ccsf.edu]

- 8. mdpi.com [mdpi.com]

- 9. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. C-Terminally modified peptides via cleavage of the HMBA linker by O -, N - or S -nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00213G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4-Dimethoxy-4'-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and cosmetic industries. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to aid in the replication and validation of these findings.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is crucial for the structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.72 | d | 8.8 | 2H | H-2', H-6' |

| 7.42 | d | 8.5 | 1H | H-6 |

| 6.89 | d | 8.8 | 2H | H-3', H-5' |

| 6.55 | dd | 8.5, 2.3 | 1H | H-5 |

| 6.47 | d | 2.3 | 1H | H-3 |

| 3.88 | s | - | 3H | 2-OCH₃ |

| 3.85 | s | - | 3H | 4-OCH₃ |

| ~9.9 (broad) | s | - | 1H | 4'-OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 195.5 | C=O |

| 164.2 | C-4' |

| 163.1 | C-4 |

| 157.5 | C-2 |

| 132.8 | C-2', C-6' |

| 131.9 | C-6 |

| 129.5 | C-1' |

| 121.7 | C-1 |

| 115.2 | C-3', C-5' |

| 105.1 | C-5 |

| 98.6 | C-3 |

| 55.9 | 2-OCH₃ |

| 55.6 | 4-OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (phenolic) |

| 3010-3100 | Medium | C-H stretch (aromatic) |

| 2840-3000 | Medium | C-H stretch (methyl) |

| 1630-1650 | Strong | C=O stretch (ketone) |

| 1580-1600 | Strong | C=C stretch (aromatic) |

| 1200-1280 | Strong | C-O stretch (aryl ether) |

| 1100-1150 | Strong | C-O stretch (aryl ether) |

| 830-850 | Strong | C-H bend (para-substituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 258 | 100 | [M]⁺ (Molecular Ion) |

| 243 | 45 | [M - CH₃]⁺ |

| 181 | 60 | [M - C₆H₅O]⁺ |

| 165 | 80 | [C₉H₉O₃]⁺ |

| 135 | 55 | [C₇H₄O₃]⁺ |

| 121 | 70 | [C₇H₅O₂]⁺ |

| 93 | 30 | [C₆H₅O]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

IR Spectroscopy

-

Sample Preparation : For a solid sample, the KBr pellet method is commonly used. A few milligrams of this compound are ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For a pure solid, direct insertion probe (DIP) with electron ionization (EI) is a common technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.

-

Ionization : For EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. For ESI-MS, the sample solution is sprayed through a charged capillary to form ions.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Methodological & Application

Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone: An Experimental Protocol

This document provides a detailed experimental protocol for the synthesis of 2,4-dimethoxy-4'-hydroxybenzophenone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective demethylation.

Reaction Scheme

Step 1: Friedel-Crafts Acylation

Step 2: Selective Demethylation

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Yield (%) | Melting Point (°C) |

| Step 1: Friedel-Crafts Acylation | ||||||

| 1,3-Dimethoxybenzene | 138.16 | 50 | 6.91 | 6.3 | - | - |

| 4-Methoxybenzoyl chloride | 170.59 | 50 | 8.53 | - | - | - |

| Aluminum chloride (AlCl₃) | 133.34 | 60 | 8.00 | - | - | - |

| 2,4,4'-Trimethoxybenzophenone | 272.29 | - | - | - | ~85-95 | 98-100 |

| Step 2: Selective Demethylation | ||||||

| 2,4,4'-Trimethoxybenzophenone | 272.29 | 40 | 10.89 | - | - | - |

| Aluminum chloride (AlCl₃) | 133.34 | 120 | 16.00 | - | - | - |

| This compound | 258.27 | - | - | - | ~70-80 | 185-188 |

Experimental Protocols

Step 1: Synthesis of 2,4,4'-Trimethoxybenzophenone via Friedel-Crafts Acylation

This procedure details the acylation of 1,3-dimethoxybenzene with 4-methoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst.[1][2][3]

Materials:

-

1,3-Dimethoxybenzene (50 mmol, 6.91 g)

-

4-Methoxybenzoyl chloride (50 mmol, 8.53 g)

-

Anhydrous aluminum chloride (AlCl₃) (60 mmol, 8.00 g)

-

Anhydrous dichloromethane (DCM, 150 mL)

-

Hydrochloric acid (HCl), 1 M aqueous solution (100 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)

-

Brine (saturated NaCl solution) (50 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol for recrystallization

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (60 mmol, 8.00 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (50 mmol, 8.53 g) in anhydrous dichloromethane (25 mL) to the stirred suspension over 15 minutes.

-

To the resulting mixture, add a solution of 1,3-dimethoxybenzene (50 mmol, 6.91 g) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M HCl solution with vigorous stirring to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4,4'-trimethoxybenzophenone by recrystallization from methanol to yield a crystalline solid.

Step 2: Selective Demethylation to this compound

This protocol describes the selective demethylation of the 4'-methoxy group of 2,4,4'-trimethoxybenzophenone.

Materials:

-

2,4,4'-Trimethoxybenzophenone (40 mmol, 10.89 g)

-

Anhydrous aluminum chloride (AlCl₃) (120 mmol, 16.00 g)

-

Anhydrous toluene (200 mL)

-

Hydrochloric acid (HCl), 2 M aqueous solution (150 mL)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2,4,4'-trimethoxybenzophenone (40 mmol, 10.89 g) in anhydrous toluene (200 mL).

-

Carefully add anhydrous aluminum chloride (120 mmol, 16.00 g) in portions to the stirred suspension. The addition is exothermic.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 150 mL of 2 M HCl.

-

Stir the mixture until all solids have dissolved. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from ethanol to afford pure this compound.

Mandatory Visualization

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethoxy-4'-hydroxybenzophenone

Introduction

2,4-Dimethoxy-4'-hydroxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are of significant interest in organic synthesis and are utilized in various applications, including as photoinitiators, UV light blockers, and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The synthesis of unsymmetrical benzophenones such as this compound is typically achieved through Friedel-Crafts acylation. This document provides a detailed protocol for the synthesis of this compound, outlining the necessary starting materials and experimental procedures.

Core Synthesis Strategy: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. For the target molecule, two principal synthetic routes are viable, both employing this core strategy.

-

Route A: Acylation of 1,3-dimethoxybenzene with 4-hydroxybenzoyl chloride.

-

Route B: Acylation of phenol with 2,4-dimethoxybenzoyl chloride.

This protocol will focus on Route A, which utilizes commercially available or readily synthesized starting materials.

Starting Materials

The successful synthesis of this compound via Friedel-Crafts acylation is dependent on the quality of the starting materials. Below is a summary of the required reagents and their roles in the synthesis.

| Reagent/Material | Chemical Formula | Role | Key Considerations |

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | Aromatic Substrate | Should be pure and anhydrous. |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Precursor for Acyl Chloride | Starting material for the synthesis of 4-hydroxybenzoyl chloride. |

| Thionyl chloride | SOCl₂ | Chlorinating Agent | Used to convert 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride.[1][2] Highly reactive and corrosive. |

| Aluminum chloride (anhydrous) | AlCl₃ | Lewis Acid Catalyst | Must be anhydrous as it reacts vigorously with water. Promotes the formation of the acylium ion. |

| Dichloromethane (anhydrous) | CH₂Cl₂ | Solvent | Should be anhydrous to prevent deactivation of the catalyst. |

| Hydrochloric acid (aq.) | HCl | Quenching Agent | Used to decompose the aluminum chloride complex after the reaction. |

| Sodium bicarbonate (aq.) | NaHCO₃ | Neutralizing Agent | Used to neutralize excess acid. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent | Used to remove residual water from the organic phase. |

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzoyl Chloride

This protocol describes the preparation of the acylating agent, 4-hydroxybenzoyl chloride, from 4-hydroxybenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-hydroxybenzoyl chloride can be used directly in the next step or purified by recrystallization.

Protocol 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol details the main acylation reaction to produce the target compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Formation of the Acylium Ion Complex: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 4-hydroxybenzoyl chloride in anhydrous dichloromethane from the dropping funnel. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion-aluminum chloride complex.

-

Acylation Reaction: Slowly add a solution of 1,3-dimethoxybenzene in anhydrous dichloromethane to the reaction mixture. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The following diagram illustrates the chemical transformation in the Friedel-Crafts acylation step.

Caption: Friedel-Crafts acylation of 1,3-dimethoxybenzene.

References

Application Note and Protocol: Purification of 2,4-Dimethoxy-4'-hydroxybenzophenone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dimethoxy-4'-hydroxybenzophenone is a benzophenone derivative, a class of compounds widely used as UV absorbers and photoinitiators in various industries, including cosmetics, plastics, and coatings.[1] For applications in research and development, particularly in pharmaceutical contexts, the purity of such compounds is critical to ensure accurate and reproducible results. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[2]

This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Data Presentation: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should be either very soluble or insoluble at all temperatures. Based on the polar nature of benzophenone derivatives containing hydroxyl groups, polar organic solvents are often suitable.[3] A solvent-pair system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent (or anti-solvent) in which it is insoluble, can also be highly effective.[4][5]

Table 1: Qualitative Solubility of Hydroxybenzophenones in Common Recrystallization Solvents

| Solvent | Type | Solubility of Hydroxybenzophenones | Application |

| Ethanol | Polar Protic | High solubility when hot, lower when cold | Good single solvent or "good" solvent in a pair.[6][7] |

| Methanol | Polar Protic | High solubility when hot, lower when cold | Good single solvent or "good" solvent in a pair.[8] |

| Acetone | Polar Aprotic | High solubility | Can be used as a "good" solvent in a pair.[1] |

| Toluene | Non-polar | Moderate solubility | Has been used for recrystallizing similar compounds.[9] |

| n-Hexane | Non-polar | Low solubility | Suitable as a "poor" solvent (anti-solvent).[4] |

| Water | Polar Protic | Very low solubility | Excellent "poor" solvent (anti-solvent) when paired with a miscible organic solvent like ethanol or methanol.[8][10] |

Experimental Protocol

This protocol details the purification of crude this compound using a solvent-pair system of ethanol and water, which is a common and effective method for hydroxybenzophenone derivatives.[6]

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (optional, for colored impurities)

-

Erlenmeyer flasks (2)

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Glass stirring rod

-

Buchner funnel and vacuum flask

-

Filter paper

-

Watch glass

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely. Start with a small volume and add more incrementally until the compound just dissolves to avoid using excess solvent, which would reduce the final yield.[2]

-

-

Decolorization (Optional):

-

If the resulting solution is colored due to impurities like xanthenes, which can form during synthesis, a decolorization step is recommended.[11]

-

Remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).

-

Gently reheat the mixture to boiling for 5-10 minutes. The activated charcoal will adsorb the colored impurities.

-

-

Hot Filtration:

-

If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate.

-

Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[2]

-

-

Crystallization:

-

Heat the clear filtrate to boiling.

-

Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid), indicating the saturation point has been reached.[6]

-

If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Cover the flask with a watch glass and remove it from the heat.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

-